Cymiazole

Catalog No.
S524784
CAS No.
61676-87-7
M.F
C12H14N2S
M. Wt
218.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cymiazole

CAS Number

61676-87-7

Product Name

Cymiazole

IUPAC Name

N-(2,4-dimethylphenyl)-3-methyl-1,3-thiazol-2-imine

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

InChI

InChI=1S/C12H14N2S/c1-9-4-5-11(10(2)8-9)13-12-14(3)6-7-15-12/h4-8H,1-3H3

InChI Key

YUAUPYJCVKNAEC-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Cymiazole; BRN 1213211; BRN-1213211; BRN1213211; CGA-50439; CGA 50439; CGA50439.

Canonical SMILES

CC1=CC(=C(C=C1)N=C2N(C=CS2)C)C

The exact mass of the compound Cymiazole is 218.0878 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Cymiazole is a formamidine-class ectoparasiticide primarily used in veterinary medicine for the control of Varroa mites (*Varroa destructor*) in honey bee colonies. As an octopamine receptor agonist, it provides a distinct mechanism of action compared to other common acaricide classes like pyrethroids or organophosphates. This specific mode of action is a critical consideration in developing effective and sustainable integrated pest management (IPM) strategies, particularly where resistance to other chemical classes has been observed.

Direct substitution of Cymiazole with other acaricides like Amitraz, or switching between its base and salt forms, is often unviable due to critical differences in formulation requirements, resistance profiles, and degradation kinetics. For instance, the free base is poorly soluble in water, while its hydrochloride salt is water-soluble, a fundamental attribute dictating its use in either solid-strip or aqueous-feed delivery systems. Furthermore, with widespread resistance to pyrethroids (e.g., tau-fluvalinate) and emerging resistance to Amitraz, simply selecting the most common in-class substitute can lead to treatment failure. The stability and degradation profile also differ; Cymiazole is noted to be stable in dip wash solutions where Amitraz requires stabilization, impacting formulation complexity and cost. These factors make compound selection a strategic decision based on specific formulation and efficacy needs, not a simple commodity swap.

Maintained Efficacy Against Acaricide-Resistant Varroa Mite Strains

The development of resistance in *Varroa destructor* populations is a primary driver of treatment failure and a critical procurement consideration. Resistance to the widely used pyrethroid tau-fluvalinate and the formamidine Amitraz is well-documented, with studies in France showing resistance in up to 71% of mite samples for Amitraz and 57% for tau-fluvalinate. Cymiazole, sharing a mechanism with Amitraz as an octopamine receptor agonist, offers a valuable tool for rotation strategies. Its use is specifically indicated for mites resistant to other chemical classes like organochlorines and organophosphates, providing a necessary alternative to maintain control in affected apiaries.

Evidence DimensionPrevalence of Acaricide Resistance
Target Compound DataEffective against mite strains resistant to organochlorines, organophosphates, and carbamates.
Comparator Or BaselineAmitraz: Resistance found in 71% of mite samples. Tau-fluvalinate: Resistance found in 57% of mite samples.
Quantified DifferenceProvides a viable treatment option where common alternatives show high levels of resistance.
ConditionsField survey of Varroa destructor populations in France (2018-2019).

For buyers in regions with known or suspected acaricide resistance, Cymiazole provides a critical alternative to avoid treatment failure and support resistance management programs.

Distinct Solubility Profile: Enabling Formulation of Water-Based and Solid Delivery Systems

Formulation suitability is dictated by physical properties, especially solubility. Cymiazole as a free base is described as moderately soluble in water, a property suitable for incorporation into solid matrices like polymer strips. In contrast, its hydrochloride salt form is specifically produced to enhance water solubility and stability, making it the required choice for aqueous formulations such as medicated sugar syrups for oral feeding. This stark difference in solubility between the base and its HCl salt is a common strategy to improve the bioavailability of poorly soluble basic drugs, with salt forms often exhibiting solubility increases of several orders of magnitude. This allows formulators to select the precise form of Cymiazole that matches their intended delivery vehicle—solid or liquid.

Evidence DimensionAqueous Solubility
Target Compound DataCymiazole (Base): Moderately soluble in water, suitable for solid formulations.
Comparator Or BaselineCymiazole Hydrochloride: Synthesized to enhance water solubility, suitable for aqueous/oral solutions.
Quantified DifferenceQualitatively distinct; the HCl salt is optimized for aqueous systems where the base is not.
ConditionsGeneral physical properties for formulation development.

This provides a clear procurement choice: the base is suited for developing solid-state delivery devices, while the hydrochloride salt is necessary for creating water-soluble concentrates or feed additives.

Favorable Safety Profile Relative to Bee Toxicity

Minimizing harm to honey bees (*Apis mellifera*) is a paramount concern when selecting an in-hive treatment. Cymiazole is characterized as having moderate toxicity to honey bees. While direct, side-by-side LD50 comparisons are scarce, its toxicity can be contextualized against other common acaricides. For instance, the pyrethroid cypermethrin has a reported contact LD50 of 0.023 μg/bee. Amitraz, the closest in-class comparator, is generally considered among the least toxic synthetic options to bees when used correctly. The selection of Cymiazole can be justified in scenarios requiring rotation away from more toxic compounds or where a moderate, well-characterized safety profile is acceptable within an IPM framework.

Evidence DimensionAcute Contact Toxicity to Honey Bees (LD50)
Target Compound DataClassified as moderately toxic to honey bees.
Comparator Or BaselineCypermethrin (Pyrethroid): 0.023 μg/bee. Amitraz (Formamidine): Considered to have low toxicity to bees.
Quantified DifferenceOffers a safety profile distinct from the high toxicity of some pyrethroids.
ConditionsAcute contact LD50 values from ecotoxicology databases and literature reviews.

For buyers developing treatment protocols, Cymiazole offers a defined safety profile that can be integrated into hive management practices to balance efficacy with colony health.

Formulation of Aqueous-Based Oral Treatments for Varroa Control

For the development of medicated syrups or water-based solutions, the hydrochloride salt of Cymiazole is the appropriate choice. Its enhanced water solubility allows for homogenous and stable liquid formulations suitable for administration in bee feed, a method distinct from solid strip applications.

Integrated Pest Management (IPM) Rotational Programs

In regions with confirmed resistance to pyrethroids or declining Amitraz efficacy, Cymiazole serves as a crucial rotational partner. Procuring Cymiazole allows for the implementation of treatment schedules that alternate chemical classes, a key strategy to mitigate the development of widespread resistance and prolong the effectiveness of all available tools.

Development of Controlled-Release Solid Delivery Devices

The moderate water solubility of Cymiazole free base makes it a suitable candidate for impregnation into solid polymer or cellulosic strips. This allows for the design of controlled-release devices that provide consistent, long-term exposure within the hive, a common and effective application method for Varroa control.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

2

Exact Mass

218.08776963 Da

Monoisotopic Mass

218.08776963 Da

Heavy Atom Count

15

Appearance

Solid powder

Melting Point

44.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7XR6MQQ6BK

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.80e-05 mmHg

Pictograms

Irritant

Irritant

Other CAS

61676-87-7

Wikipedia

Cymiazole

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023
1: Zheng W, Park JA, Abd El-Aty AM, Kim SK, Cho SH, Choi JM, Yi H, Cho SM, Ramadan A, Jeong JH, Shim JH, Shin HC. Development and validation of modified QuEChERS method coupled with LC-MS/MS for simultaneous determination of cymiazole, fipronil, coumaphos, fluvalinate, amitraz, and its metabolite in various types of honey and royal jelly. J Chromatogr B Analyt Technol Biomed Life Sci. 2018 Jan 1;1072:60-69. doi: 10.1016/j.jchromb.2017.11.011. Epub 2017 Nov 8. PubMed PMID: 29136552.
2: Boi M, Serra G, Colombo R, Lodesani M, Massi S, Costa C. A 10 year survey of acaricide residues in beeswax analysed in Italy. Pest Manag Sci. 2016 Jul;72(7):1366-72. doi: 10.1002/ps.4161. Epub 2015 Oct 27. PubMed PMID: 26423556.
3: Corta E, Bakkali A, Barranco A, Berrueta LA, Gallo B, Vicente F, Bogdanov S. Study of the degradation products of bromopropylate, chlordimeform, coumaphos, cymiazole, flumethrin and tau-fluvalinate in aqueous media. Talanta. 2000 Jun 21;52(2):169-80. PubMed PMID: 18967974.
4: Kryger U, Deschodt C, Davis AL, Scholtz CH. Effects of cattle treatment with a cypermethrin/cymiazol spray on survival and reproduction of the dung beetle species Euoniticellus intermedius (Coleoptera: Scarabaeidae). Bull Entomol Res. 2006 Dec;96(6):597-603. PubMed PMID: 17201977.
5: Stanimirovic Z, Stevanovic J, Jovanovic S, Andjelkovic M. Evaluation of genotoxic effects of Apitol (cymiazole hydrochloride) in vitro by measurement of sister chromatid exchange. Mutat Res. 2005 Dec 30;588(2):152-7. Epub 2005 Nov 23. PubMed PMID: 16309949.
6: Korta E, Bakkali A, Berrueta LA, Gallo B, Vicente F. Study of an accelerated solvent extraction procedure for the determination of acaricide residues in honey by high-performance liquid chromatography-diode array detector. J Food Prot. 2002 Jan;65(1):161-6. PubMed PMID: 11808788.
7: Korta E, Bakkali A, Berrueta LA, Gallo B, Vicente F, Kilchenmann V, Bogdanov S. Study of acaricide stability in honey. Characterization of amitraz degradation products in honey and beeswax. J Agric Food Chem. 2001 Dec;49(12):5835-42. PubMed PMID: 11743771.
8: Cabras P, Melis M, Spanedda L. Determination of cymiazole residues in honey by liquid chromatography. J AOAC Int. 1993 Jan-Feb;76(1):92-4. PubMed PMID: 8448449.

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